![molecular formula C17H25N5O B5611965 N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}acetamide](/img/structure/B5611965.png)
N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}acetamide often involves multi-step synthetic routes starting from basic building blocks like o-phenylenediamine and aliphatic or aromatic halides. The incorporation of a piperazine unit can significantly improve the aqueous solubility and oral absorption of these compounds, as demonstrated in related structures like K-604, which showed enhanced pharmacokinetic properties compared to its predecessors (Shibuya et al., 2018).
Molecular Structure Analysis
The molecular structure of benzimidazole-piperazine derivatives is characterized by the presence of a benzimidazole core linked to a piperazine unit through an alkyl chain. This configuration allows for a wide range of interactions with biological targets. The crystal structure of a closely related compound revealed that the benzimidazole ring is nearly planar, which might contribute to its biological activity by facilitating stacking interactions with aromatic amino acids in protein active sites (Özbey et al., 1998).
Chemical Reactions and Properties
Compounds containing benzimidazole and piperazine motifs can undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution, allowing for further derivatization and optimization of biological activity. The presence of multiple functional groups also imparts a degree of versatility, enabling these molecules to engage in hydrogen bonding and ionic interactions, which are crucial for binding to biological targets.
Physical Properties Analysis
The physical properties of benzimidazole-piperazine derivatives, such as solubility and melting point, can be significantly influenced by the nature of the substituents on both the benzimidazole and piperazine rings. For instance, the introduction of a methyl group on the piperazine unit, as seen in related compounds, has been shown to enhance aqueous solubility, a critical factor for oral bioavailability (Shibuya et al., 2018).
properties
IUPAC Name |
N-[1-methyl-2-[2-(4-methylpiperazin-1-yl)ethyl]benzimidazol-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O/c1-13(23)18-14-4-5-16-15(12-14)19-17(21(16)3)6-7-22-10-8-20(2)9-11-22/h4-5,12H,6-11H2,1-3H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTKAMAJCLTECL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=N2)CCN3CCN(CC3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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